4-Chlorobenzylideneacetone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87353. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

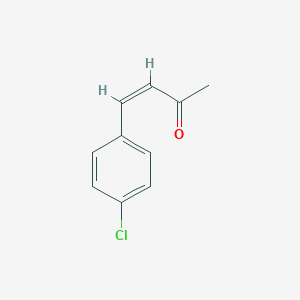

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(4-chlorophenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKRKWJGNHNTRG-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60876243 | |

| Record name | 3-Buten-2-one,4-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3160-40-5, 30626-03-0 | |

| Record name | 4-(4-Chlorophenyl)-3-buten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003160405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one,4-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenyl)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3E)-4-(4-chlorophenyl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chlorobenzylideneacetone (CAS 3160-40-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Potential of a Simple Scaffold

In the vast landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures—templates upon which a multitude of therapeutic agents can be built. The chalcone backbone, a simple yet remarkably versatile α,β-unsaturated ketone system, stands as a testament to this principle.[1] 4-Chlorobenzylideneacetone, also known as 4-(4-chlorophenyl)but-3-en-2-one, is a prominent member of this family. Its straightforward synthesis and the reactive potential of its enone moiety make it a valuable starting material and a subject of significant interest in its own right. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications as a building block in the development of novel bioactive compounds.

Section 1: Core Molecular Profile

This compound is a solid, crystalline compound, typically appearing as a white or off-white solid.[2][3] It is characterized by the presence of a chlorophenyl group conjugated with an enone system. This structural arrangement is key to its reactivity and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 3160-40-5 | [4][5][6] |

| Molecular Formula | C₁₀H₉ClO | [4][5][6] |

| Molecular Weight | 180.63 g/mol | [4][6] |

| Melting Point | 55 - 62 °C | [2][4][7] |

| Boiling Point | 145 - 147 °C at 5 mmHg | [2][4] |

| Density | 1.157 g/cm³ | [4] |

| Appearance | White to off-white solid | [2][3] |

| InChI Key | UUKRKWJGNHNTRG-NSCUHMNNSA-N | [5][7][8] |

Spectral Data Interpretation

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic, vinylic, and methyl protons. The coupling constants between the vinylic protons are indicative of the trans (E) configuration of the double bond, which is the thermodynamically more stable isomer.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the double bond, the aromatic carbons (with the carbon bearing the chlorine atom shifted downfield), and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the C=O stretching of the α,β-unsaturated ketone, typically appearing around 1660-1685 cm⁻¹. The C=C stretching of the double bond and the aromatic ring will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope, in an approximate 3:1 ratio with the M⁺ peak (chlorine-35).

Section 2: Synthesis and Reaction Mechanisms

The primary and most efficient method for synthesizing this compound is the Claisen-Schmidt condensation .[9][10] This reaction is a type of crossed aldol condensation between an aromatic aldehyde lacking α-hydrogens (4-chlorobenzaldehyde) and a ketone with α-hydrogens (acetone).[10][11]

The Claisen-Schmidt Condensation: A Step-by-Step Protocol

This base-catalyzed reaction proceeds through the formation of an enolate ion from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobenzaldehyde.[12][13] The subsequent aldol addition product readily undergoes dehydration to yield the more stable, conjugated enone.[11][14]

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a suitable reaction vessel, dissolve 4-chlorobenzaldehyde in a minimal amount of 95% ethanol.

-

Addition of Ketone: To this solution, add a stoichiometric equivalent of acetone and stir to ensure homogeneity.

-

Base Catalysis: Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) to the mixture while stirring.[12] The reaction is typically carried out at room temperature.

-

Reaction Monitoring: A precipitate of this compound should begin to form.[12] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: After the reaction is complete (typically within 30 minutes to an hour), cool the mixture in an ice bath to maximize precipitation.[12] Collect the solid product by vacuum filtration and wash it with cold water to remove any residual NaOH.[12] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Mechanistic Insights

The mechanism of the Claisen-Schmidt condensation is a cornerstone of organic chemistry education and research.

Caption: Mechanism of the Claisen-Schmidt Condensation.

Section 3: Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules with a wide range of biological activities.[3] The chalcone scaffold is a well-established pharmacophore, and its derivatives have shown promise in various therapeutic areas.[1][15]

A Precursor to Bioactive Heterocycles

This compound is a key building block for the synthesis of various heterocyclic compounds. Its α,β-unsaturated system makes it an excellent Michael acceptor, readily reacting with nucleophiles to form a variety of cyclic structures.[16] These reactions are often employed in multicomponent reactions, allowing for the rapid and efficient generation of molecular diversity.[16]

Potential Therapeutic Applications of Derivatives

Chalcone derivatives, including those synthesized from this compound, have been investigated for a range of pharmacological activities:

-

Anticancer Activity: Many chalcone derivatives have demonstrated potent anticancer properties.[17][18] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[17]

-

Antimicrobial and Antifungal Activity: The chalcone scaffold has also been explored for its antimicrobial and antifungal potential.[19][20]

-

Anti-inflammatory and Analgesic Properties: Some derivatives have shown promise as anti-inflammatory and analgesic agents.[3]

The development of hybrid molecules, where the chalcone moiety is combined with other known pharmacophores, is a promising strategy to enhance therapeutic efficacy and overcome drug resistance.[18]

Caption: Applications of this compound.

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[2] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][21]

GHS Hazard Statements:

-

H315: Causes skin irritation[21]

-

H319: Causes serious eye irritation[21]

-

H335: May cause respiratory irritation[21]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[7]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

First Aid Measures:

In all cases of exposure, seek medical attention if symptoms persist.[2]

Conclusion: A Building Block for Future Innovation

This compound, with its straightforward synthesis and inherent reactivity, continues to be a valuable tool for researchers in organic synthesis and drug discovery. Its role as a precursor to a diverse array of bioactive molecules, particularly within the esteemed chalcone family, ensures its continued relevance. As medicinal chemists strive to develop novel therapeutics with improved efficacy and safety profiles, the strategic modification of simple yet potent scaffolds like this compound will undoubtedly play a crucial role in shaping the future of medicine.

References

-

Chalcone Derivatives: Promising Starting Points for Drug Design. (2017). MDPI. [Link]

-

Chalcone: A Privileged Structure in Medicinal Chemistry. (n.d.). PubMed Central. [Link]

-

Chalcone Derivatives: Promising Starting Points for Drug Design. (n.d.). OUCI. [Link]

-

A Report On Chalcone Derivatives: Anticancer Effect In Drug Developments. (2025). ResearchGate. [Link]

-

Chalcone Derivatives: Role in Anticancer Therapy. (n.d.). PubMed Central. [Link]

-

AB178005 | CAS 3160-40-5. (n.d.). abcr Gute Chemie. [Link]

-

4-(4-Chlorophenyl)-3-buten-2-one | C10H9ClO. (n.d.). PubChem. [Link]

-

Claisen-Schmidt Condensation. (n.d.). University of Colorado Boulder. [Link]

-

Claisen–Schmidt condensation. (n.d.). Wikipedia. [Link]

-

Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs. [Link]

-

SAFETY DATA SHEET - Acetone. (2021). MilliporeSigma. [Link]

-

4-(4-chlorophenyl)-3-buten-2-one suppliers USA. (n.d.). USA Chemical Suppliers. [Link]

-

Chemistry 211 Experiment 5: The Aldol Condensation. (2012). University of Massachusetts Boston. [Link]

-

Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. (n.d.). Magritek. [Link]

-

Chem 117 Reference Spectra Spring 2011. (2011). California State University, Sacramento. [Link]

-

Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. (2011). PubMed. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Antifungal activity of 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, the analog of Ebselen. (1999). PubMed. [Link]

-

Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy. (n.d.). NC State University Libraries. [Link]

-

N-(4-Chlorobenzyl)methanesulfonamide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

Sources

- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. 4-氯苯亚甲基丙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Page loading... [wap.guidechem.com]

- 9. mdpi.com [mdpi.com]

- 10. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 11. praxilabs.com [praxilabs.com]

- 12. Claisen-Schmidt Condensation [cs.gordon.edu]

- 13. magritek.com [magritek.com]

- 14. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 15. Chalcone Derivatives: Promising Starting Points for Drug Design [ouci.dntb.gov.ua]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antifungal activity of 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, the analog of Ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 4-(4-Chlorophenyl)-3-buten-2-one | C10H9ClO | CID 736572 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Significance of a Halogenated Chalcone

An In-depth Technical Guide to the Physicochemical Properties of 4-Chlorobenzylideneacetone

This compound, also known as 4-chlorobenzalacetone, is an α,β-unsaturated ketone that belongs to the broader class of chalcones. Its structure, featuring a reactive enone system conjugated to a chloro-substituted aromatic ring, makes it a valuable intermediate in organic synthesis and a molecule of interest for medicinal chemistry. The presence of the chlorine atom significantly influences the molecule's electronic properties and reactivity, enhancing its potential as a pharmacophore or a precursor to more complex molecular architectures.[1] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural and physical characteristics, synthetic pathways, analytical characterization, chemical reactivity, and potential applications, grounding all claims in authoritative references.

Core Physicochemical & Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This compound is a solid at room temperature, a characteristic that simplifies its handling and purification.[2]

Data Summary

The key quantitative data for this compound are summarized below for ease of reference.

| Property | Value | Source(s) |

| IUPAC Name | (E)-4-(4-chlorophenyl)but-3-en-2-one | [3][4] |

| Synonyms | 4-Chlorobenzalacetone, p-Chlorobenzylidene acetone | [2][5] |

| CAS Number | 3160-40-5 | [3][4] |

| Molecular Formula | C₁₀H₉ClO | [4][5] |

| Molecular Weight | 180.63 g/mol | [3][5] |

| Physical State | Solid, White to Light Yellow Powder/Crystal | [2][6] |

| Melting Point | 55-60 °C | [4][5][6] |

| Boiling Point | 145-147 °C at 5 mmHg | [4][5] |

| Density | 1.157 g/cm³ | [5] |

Solubility Profile: A Qualitative and Methodological Overview

Precise, temperature-dependent solubility data for this compound is not extensively documented in the literature. However, based on the principle of "like dissolves like," its molecular structure—a largely nonpolar aromatic framework with a moderately polar ketone group—dictates its solubility profile.[7] It is expected to be readily soluble in common organic solvents such as acetone, ethanol, ether, and chlorinated solvents, while being insoluble in water.

For applications requiring precise quantitative solubility data, such as in reaction engineering or formulation development, empirical determination is necessary. The shake-flask method is a robust and widely accepted protocol for this purpose.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a mechanical shaker or orbital incubator is recommended.

-

Phase Separation: Allow the mixture to stand undisturbed at the same temperature until the undissolved solid has fully settled. Centrifugation can be employed to accelerate this process.

-

Sampling & Dilution: Carefully extract a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a calibrated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution, to determine the solubility in units such as g/L or mol/L.

Synthesis and Purification

The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation , a base-catalyzed reaction between 4-chlorobenzaldehyde and acetone.[8] This reaction is a cornerstone of organic chemistry for forming α,β-unsaturated ketones.

Reaction Workflow

The synthesis proceeds by forming an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobenzaldehyde. A subsequent dehydration step yields the final product.

Caption: Claisen-Schmidt condensation workflow.

Experimental Protocol: Synthesis and Recrystallization

-

Materials: 4-chlorobenzaldehyde, acetone, ethanol, sodium hydroxide (NaOH), distilled water.

-

Procedure:

-

Prepare a solution of sodium hydroxide (e.g., 0.1 mol) in a mixture of water (25 mL) and ethanol (20 mL) in a flask, and cool the mixture in an ice bath to approximately 15-20 °C.

-

In a separate beaker, prepare a solution of 4-chlorobenzaldehyde (0.1 mol) in acetone (0.2-0.3 mol, used in excess).

-

With vigorous stirring, slowly add the aldehyde-acetone solution to the cooled NaOH solution. Maintain the temperature below 25 °C.

-

A precipitate should form. Continue stirring the mixture for 1-2 hours after the addition is complete.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the product thoroughly with cold water to remove any remaining NaOH.

-

Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

-

Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. Standard spectroscopic methods are employed for this purpose.[9]

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic protons (doublets, ~7.4-7.6 ppm), vinylic protons (doublets, ~6.7 and ~7.5 ppm, with trans coupling constant ~16 Hz), and a methyl singlet (~2.4 ppm).[10] |

| ¹³C NMR | Signals for the carbonyl carbon (~198 ppm), aromatic carbons (~128-138 ppm), vinylic carbons (~125 and ~143 ppm), and the methyl carbon (~27 ppm). |

| IR Spectroscopy | Strong absorption band for the C=O stretch of the conjugated ketone (~1670 cm⁻¹), C=C alkene stretch (~1605 cm⁻¹), and bands corresponding to the chloro-aromatic ring.[11] |

| UV-Vis Spectroscopy | A strong absorption maximum (λ_max) in the UV region (typically ~290-310 nm in ethanol or hexane) corresponding to the π → π* transition of the extended conjugated system.[12] |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 180, with a characteristic M+2 peak at m/z 182 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.[3] |

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by its α,β-unsaturated ketone functionality. This makes it a versatile building block for synthesizing more complex molecules.

Michael Addition

The β-carbon of the enone system is electrophilic and susceptible to nucleophilic attack in a reaction known as a Michael addition or 1,4-conjugate addition. This is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds.[13]

Caption: Reactivity as a Michael acceptor.

This reactivity allows this compound to serve as a precursor for various heterocyclic compounds, such as pyrimidines, pyridines, and pyrazoles, which are important scaffolds in drug discovery.[13]

Potential Applications in Drug Development

While specific biological data for this compound itself is not widely published, its structural class (chalcones) and the presence of a chlorine atom suggest significant potential for biological activity.

-

Anticancer Potential: Many chalcone derivatives exhibit potent cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis, arresting the cell cycle, or inhibiting key signaling pathways.[14]

-

Antimicrobial Properties: The enone moiety is a known pharmacophore in antimicrobial agents. Structurally related compounds have shown efficacy against a range of bacteria and fungi, potentially by disrupting essential cellular processes.[14][15]

-

Enzyme Inhibition: The electrophilic nature of the molecule makes it a candidate for covalent or non-covalent inhibition of enzymes, particularly those with nucleophilic residues (like cysteine) in their active sites.

The incorporation of chlorine can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, properties that are often advantageous in drug design.[1] Therefore, this compound serves as a valuable starting point for generating compound libraries for screening against various biological targets.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 736572, 4-(4-Chlorophenyl)-3-buten-2-one. [Link]

-

Organic Syntheses. Reduction of Chlorobenzene to Benzene. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8653, 4-Chlorobenzophenone. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 98183, 4-Chlorobenzalacetone. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7726, 4-Chlorobenzaldehyde. [Link]

-

ResearchGate. UV-Visible, IR, and 1 NMR spectral data of compounds. [Link]

-

ACS Division of Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

Vaithiyanathan, V., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

ResearchGate. 1 H NMR spectrum of 4 (in d 6 -acetone solution at room temperature). [Link]

-

University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

MDPI. Biological Activities and Potential Applications of Phytotoxins. [Link]

-

Semantic Scholar. Figure 4 from 1 H NMR and UV-Vis spectroscopy of chlorine substituted stilbenes: conformational studies. [Link]

-

ResearchGate. Biological activities of natural halogen compounds. [Link]

-

MDPI. Organic Compounds with Biological Activity. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 138308, 4-Chlorobenzoylacetonitrile. [Link]

-

Science Park Publisher. Development of biodegradable chlorhexidine-functionalized polyurethane nanofibers for antimicrobial applications. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79699, 1-(p-Chlorophenyl)acetone. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 4-(4-Chlorophenyl)-3-buten-2-one | C10H9ClO | CID 736572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. (3E)-4-(4-Chlorophenyl)-3-buten-2-one | 30626-03-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. lehigh.edu [lehigh.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Figure 4 from 1 H NMR and UV-Vis spectroscopy of chlorine substituted stilbenes: conformational studies | Semantic Scholar [semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Chlorobenzylideneacetone: Structure, Synthesis, and Characterization for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of 4-Chlorobenzylideneacetone, a substituted chalcone of significant interest to the chemical and pharmaceutical research communities. We delve into its core molecular identity, establish a robust and reproducible synthesis protocol, and detail the analytical methodologies required for its unambiguous structural confirmation. This document is structured to serve as a foundational resource for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower informed experimental design and application.

Core Molecular Identity and Physicochemical Properties

This compound, systematically known as (E)-4-(4-chlorophenyl)but-3-en-2-one, is an α,β-unsaturated ketone belonging to the chalcone family. These compounds are recognized as key biosynthetic precursors to flavonoids and are noted for their diverse biological activities.[1] The structural integrity and purity of this compound are paramount for its application as a synthetic intermediate and for reliable biological screening.

Nomenclature and Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | (E)-4-(4-chlorophenyl)but-3-en-2-one |

| Common Names | This compound, 4-Chlorobenzalacetone, p-Chlorobenzalacetone |

| CAS Number | 3160-40-5[2] |

| Molecular Formula | C₁₀H₉ClO[2] |

| Molecular Weight | 180.63 g/mol [2] |

| InChI Key | UUKRKWJGNHNTRG-NSCUHMNNSA-N |

Molecular Structure and Stereochemistry

The molecule consists of a 4-chlorophenyl ring linked via a propenone bridge to a methyl ketone. The C=C double bond predominantly exists in the more stable trans or (E)-configuration, which minimizes steric hindrance between the aromatic ring and the carbonyl group.

Synthesis and Purification

The synthesis of this compound is efficiently achieved via the Claisen-Schmidt condensation, a reliable and scalable variant of the crossed aldol condensation.[3]

Mechanistic Rationale: The Claisen-Schmidt Condensation

This reaction is ideal for synthesizing chalcones because it involves the condensation of an aromatic aldehyde (which cannot enolize) with an enolizable ketone.[3][4] The causality behind this choice is rooted in reaction control. Since 4-chlorobenzaldehyde lacks α-hydrogens, it cannot self-condense. Acetone, the ketone, can form an enolate but its self-condensation is kinetically slower than its reaction with the more electrophilic aldehyde. A strong base, such as sodium hydroxide, is used to deprotonate acetone, forming the nucleophilic enolate which then attacks the carbonyl carbon of 4-chlorobenzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated α,β-unsaturated ketone system.[5]

Detailed Experimental Protocol: Synthesis

This protocol is designed for self-validation through clear endpoints and straightforward purification.

Materials:

-

4-Chlorobenzaldehyde

-

Acetone

-

Ethanol (95%)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Hydrochloric Acid (HCl), dilute (e.g., 1 M)

-

Standard laboratory glassware, magnetic stirrer, ice bath, Buchner funnel

Procedure:

-

Reactant Preparation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of sodium hydroxide in 100 mL of deionized water, then add 80 mL of 95% ethanol. Cool this solution in an ice bath to approximately 15°C.

-

Aldehyde-Ketone Solution: In a separate beaker, prepare a solution of 14.1 g (0.1 mol) of 4-chlorobenzaldehyde and 8.7 mL (0.12 mol) of acetone. The slight excess of acetone ensures complete consumption of the aldehyde.

-

Condensation Reaction: While stirring the cooled NaOH solution vigorously, add the aldehyde-ketone mixture dropwise over a period of 15-20 minutes. The controlled addition is crucial to manage the exothermic nature of the reaction.

-

Reaction Monitoring & Precipitation: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes. A yellow precipitate should form. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with several portions of cold water until the filtrate is neutral (pH ~7). This step removes excess NaOH and other water-soluble impurities.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the purified yellow crystalline product. Dry the product under vacuum.

Synthesis Workflow Diagram

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved by integrating data from multiple spectroscopic techniques. Each method provides complementary information, creating a robust analytical package.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the methyl, vinyl, and aromatic protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (acetyl) | ~2.4 | Singlet | N/A | 3H |

| H-α (vinyl, adjacent to C=O) | ~6.7 | Doublet | ~16 | 1H |

| H-β (vinyl, adjacent to ring) | ~7.5 | Doublet | ~16 | 1H |

| Aromatic Protons (ortho to C=C) | ~7.5 | Doublet | ~8.5 | 2H |

| Aromatic Protons (ortho to Cl) | ~7.4 | Doublet | ~8.5 | 2H |

Rationale: The large coupling constant (~16 Hz) for the vinyl protons is definitive evidence for the (E)- or trans-stereochemistry. The downfield shift of H-β relative to H-α is due to the deshielding effect of the adjacent aromatic ring.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of unique carbon environments. The key signals confirm the presence of the carbonyl, vinyl, and aromatic carbons.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| -CH₃ (acetyl) | ~27 |

| C-α (vinyl) | ~128 |

| C-β (vinyl) | ~142 |

| Aromatic C (quaternary, C-Cl) | ~136 |

| Aromatic C (quaternary, C-vinyl) | ~133 |

| Aromatic CH (ortho to C=C) | ~129 |

| Aromatic CH (ortho to Cl) | ~129.5 |

| C=O (carbonyl) | ~198 |

Rationale: The carbonyl carbon is significantly deshielded, appearing far downfield (~198 ppm). The distinct signals for the aromatic carbons confirm the 1,4-disubstitution pattern on the phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.

| Functional Group | Wavenumber (cm⁻¹) | Significance |

| C=O Stretch (α,β-unsaturated ketone) | ~1670 - 1685 | Confirms the conjugated ketone system. Lower frequency than a saturated ketone (~1715 cm⁻¹) due to conjugation. |

| C=C Stretch (alkene) | ~1600 - 1625 | Confirms the vinyl double bond. |

| C=C Stretch (aromatic) | ~1590, ~1490 | Confirms the presence of the benzene ring. |

| C-H Bend (trans-alkene) | ~980 | Strong absorption confirms the (E)-stereochemistry. |

| C-Cl Stretch | ~1090 | Indicates the presence of the chloro-aromatic bond.[6][7][8] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information on the molecule's fragmentation pattern, which acts as a structural fingerprint.[9]

-

Molecular Ion (M⁺): An intense peak is expected at m/z ≈ 180, corresponding to the molecular formula C₁₀H₉³⁵Cl. A smaller peak at m/z ≈ 182 (the M+2 peak) with an intensity of about one-third of the M⁺ peak is characteristic of the presence of a single chlorine atom (due to the ³⁷Cl isotope).

-

Key Fragments:

-

m/z 165: Loss of a methyl radical (•CH₃) from the molecular ion.[10]

-

m/z 139: Loss of an acetyl radical (•COCH₃).

-

m/z 103: Represents the chlorostyrenyl cation, resulting from cleavage of the bond between the vinyl group and the carbonyl carbon.

-

Characterization Logic Diagram

Applications and Biological Context

This compound serves as a versatile building block in organic synthesis and is a member of the chalcone family, which is widely investigated for its pharmacological potential.[11]

Role as a Synthetic Intermediate

The α,β-unsaturated ketone moiety is a powerful Michael acceptor, making it susceptible to nucleophilic addition reactions. This reactivity allows it to be a precursor for the synthesis of various heterocyclic compounds, such as pyrazolines, pyrimidines, and benzodiazepines, which are scaffolds of high interest in medicinal chemistry.

Overview of Biological Activity

Chalcones as a class exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[12][13] The bioactivity is often attributed to the α,β-unsaturated carbonyl system, which can interact with biological nucleophiles like cysteine residues in enzymes and transcription factors.[11]

-

Anticancer Potential: Numerous synthetic and natural chalcones have demonstrated potent cytotoxic effects against various cancer cell lines.[14][15] Their mechanisms often involve inducing apoptosis (programmed cell death), promoting cell cycle arrest (typically at the G2/M phase), and inhibiting tubulin polymerization, which is critical for cell division.[16][17]

-

Antimicrobial Activity: Chalcone derivatives have shown efficacy against a range of pathogenic bacteria and fungi, making them promising leads for the development of new anti-infective agents.[1][18]

While specific data for this compound is part of ongoing research, the presence of the electron-withdrawing chlorine atom on the phenyl ring is a common feature in many biologically active chalcones, suggesting it is a strong candidate for further pharmacological investigation.[19]

Conclusion

This guide has detailed the essential technical information for this compound, from its fundamental chemical identity to its synthesis and rigorous characterization. The provided protocols and analytical data serve as a validated starting point for researchers. The compound's role as a chalcone places it within a class of molecules with immense therapeutic potential, and its utility as a synthetic intermediate ensures its continued relevance in the pursuit of novel chemical entities for drug discovery and materials science.

References

-

Ingenta Connect. A Review on Mechanisms of Anti Tumor Activity of Chalcones. Ingenta Connect. [Link]

-

PubMed Central. Chalcone Derivatives: Role in Anticancer Therapy. National Center for Biotechnology Information. [Link]

-

Encyclopedia MDPI. Anticancer Mechanisms of Natural and Synthetic Chalcones. MDPI. [Link]

-

National Center for Biotechnology Information. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. PubMed. [Link]

-

MDPI. Anticancer Activity of Natural and Synthetic Chalcones. MDPI. [Link]

-

Supplementary Information. [Link]

-

PubChem. 4-Chlorobenzalacetone. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Royal Society of Chemistry. [Link]

-

ResearchGate. Biological activities and novel applications of chalcones. ResearchGate. [Link]

-

PubMed Central. Chalcones: Synthetic Chemistry Follows Where Nature Leads. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Chalcone Derivatives As Potential Biological Activities. [Link]

-

ResearchGate. Claisen-Schmidt condensation for the synthesis of 4. ResearchGate. [Link]

-

Wikipedia. Claisen–Schmidt condensation. Wikimedia Foundation. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Chemguide. MASS SPECTRA - FRAGMENTATION PATTERNS. Chemguide. [Link]

-

ResearchGate. (PDF) claisen-schmidt-condensation-an-interdisciplinary-journey-in-the-organic-synthesis-laboratory. ResearchGate. [Link]

-

Mass Spectrometry. [Link]

-

ResearchGate. Naturally occurring chalcones and their biological activities. ResearchGate. [Link]

-

Jomard Publishing. BIOLOGICAL ACTIVITY OF CHALCONES AS CARBONYL COMPOUND DERIVATIVES. Jomard Publishing. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0001659). [Link]

-

ResearchGate. MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. ResearchGate. [Link]

-

SpectraBase. 4'-Chlorophenyl-2,4-dichlorobenzyl ketone - Optional[Vapor Phase IR] - Spectrum. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. FT-IR, KBr, (cm-1 ) spectrum for 4-Chlorobenzophenone. ResearchGate. [Link]

-

NIST WebBook. Benzeneacetonitrile, 4-chloro-. National Institute of Standards and Technology. [Link]

-

ResearchGate. 1 H NMR spectrum of 4 (in d 6 -acetone solution at room temperature). ResearchGate. [Link]

-

Semantic Scholar. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Chlorobenzalacetone | C10H9ClO | CID 98183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzeneacetonitrile, 4-chloro- [webbook.nist.gov]

- 8. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jomardpublishing.com [jomardpublishing.com]

- 14. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A Review on Mechanisms of Anti Tumor Activity of Chalcones: Ingenta Connect [ingentaconnect.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. researchgate.net [researchgate.net]

- 19. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

4-Chlorobenzylideneacetone IUPAC name and synonyms

<

A Technical Guide to (E)-4-(4-chlorophenyl)but-3-en-2-one for Medicinal Chemistry and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of (E)-4-(4-chlorophenyl)but-3-en-2-one, a chalcone derivative of significant interest in the fields of organic synthesis and medicinal chemistry. We will delve into its precise chemical identity, physicochemical properties, a detailed, field-tested synthesis protocol, and its current applications as a precursor in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.

Chemical Identity and Nomenclature

Precise identification is critical for regulatory compliance and scientific accuracy. The compound commonly known as 4-Chlorobenzylideneacetone is systematically named under IUPAC nomenclature, which is essential for unambiguous communication in scientific literature and patent filings.

The definitive IUPAC name for this compound is (E)-4-(4-chlorophenyl)but-3-en-2-one .[1][2] The "(E)" designation specifies the stereochemistry of the alkene, indicating a trans configuration of the substituents on the double bond, which is the more thermodynamically stable isomer.[3]

For practical laboratory use and database searching, a variety of synonyms and identifiers are employed. These are summarized in the table below for cross-referencing.

| Identifier Type | Value | Source |

| IUPAC Name | (E)-4-(4-chlorophenyl)but-3-en-2-one | PubChem[1] |

| Common Name | This compound | Fisher Scientific[2] |

| Synonyms | 4-Chlorobenzalacetone, p-Chlorobenzalacetone | Alfa Chemistry, PubChem[4][5] |

| CAS Number | 3160-40-5 | Sigma-Aldrich[6] |

| Molecular Formula | C₁₀H₉ClO | PubChem[1] |

| Molecular Weight | 180.63 g/mol | PubChem[1] |

| InChI Key | UUKRKWJGNHNTRG-NSCUHMNNSA-N | PubChem[1] |

| PubChem CID | 736572 | PubChem[1] |

Physicochemical Properties

Understanding the physical and chemical properties of a compound is fundamental for designing experimental conditions, from synthesis and purification to formulation and biological assays.

| Property | Value | Reference |

| Appearance | White to light yellow crystalline solid | Fisher Scientific, CymitQuimica[7][8] |

| Melting Point | 58-62 °C | Sigma-Aldrich[6] |

| Boiling Point | 145-147 °C at 5 mmHg | ChemBK, Alfa Chemistry[4][9] |

| Density | ~1.157 g/cm³ (Predicted) | ChemBK[9] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene, acetone. | ChemicalBook[10] |

Synthesis Protocol: Base-Catalyzed Claisen-Schmidt Condensation

This compound is efficiently synthesized via a Claisen-Schmidt condensation, a reliable and scalable variant of the aldol condensation.[11] This reaction involves the base-catalyzed condensation of an aldehyde lacking α-hydrogens (4-chlorobenzaldehyde) with a ketone containing α-hydrogens (acetone).[11][12]

Causality and Mechanistic Insight

The choice of a base catalyst (e.g., Sodium Hydroxide) is crucial as it facilitates the deprotonation of an α-hydrogen from acetone. This creates a nucleophilic enolate ion.[13][14] 4-chlorobenzaldehyde is specifically chosen as the electrophilic partner because it lacks α-hydrogens, preventing self-condensation and ensuring a cleaner reaction profile leading to the desired crossed-aldol product.[12][13] The initial aldol addition product, a β-hydroxy ketone, readily undergoes base-catalyzed dehydration to form the highly conjugated and stable α,β-unsaturated ketone system, which drives the reaction to completion.[13][15]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Sources

- 1. 4-(4-Chlorophenyl)-3-buten-2-one | C10H9ClO | CID 736572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 4-Chlorobenzalacetone | C10H9ClO | CID 98183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-氯苯亚甲基丙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. (3E)-4-(4-Chlorophenyl)-3-buten-2-one | CymitQuimica [cymitquimica.com]

- 9. chembk.com [chembk.com]

- 10. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [chemicalbook.com]

- 11. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. praxilabs.com [praxilabs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Claisen-Schmidt Condensation [cs.gordon.edu]

An In-depth Technical Guide to the Synthesis of p-Chlorobenzalacetone via Claisen-Schmidt Condensation

This guide provides a comprehensive examination of the synthesis of p-Chlorobenzalacetone, a chalcone derivative of significant interest in organic synthesis and medicinal chemistry. Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, serve as versatile precursors for various heterocyclic compounds and exhibit a wide range of biological activities.[1][2] The synthesis of p-Chlorobenzalacetone is a classic example of the Claisen-Schmidt condensation, a robust and widely utilized carbon-carbon bond-forming reaction. This document delves into the core mechanistic principles, provides a field-proven experimental protocol, and discusses the critical parameters that govern the reaction's success.

The Core Reaction: Claisen-Schmidt Condensation

The synthesis of p-Chlorobenzalacetone is achieved through the Claisen-Schmidt condensation, a specific type of crossed aldol condensation.[3][4] This reaction involves the condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens, in the presence of a base or acid catalyst.[4][5] For the synthesis of p-Chlorobenzalacetone, acetone serves as the enolizable ketone, while p-chlorobenzaldehyde is the non-enolizable aromatic aldehyde.

The strategic choice of a non-enolizable aldehyde like p-chlorobenzaldehyde is critical for the reaction's efficiency. Since p-chlorobenzaldehyde has no α-hydrogens, it cannot be deprotonated by the base to form an enolate ion.[6][7] This prevents self-condensation of the aldehyde, thereby minimizing the formation of unwanted byproducts and simplifying the product mixture.[6] The reaction proceeds under base-catalyzed conditions, typically using sodium hydroxide (NaOH), which is both effective and economical.[3][8]

The Reaction Mechanism: A Step-by-Step Analysis

The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established multi-step mechanism involving enolate formation, nucleophilic attack, and subsequent dehydration.[5][7][9]

Step 1: Enolate Formation The reaction is initiated by the abstraction of an acidic α-hydrogen from acetone by a hydroxide ion (from NaOH). This deprotonation results in the formation of a resonance-stabilized enolate ion, which serves as the key nucleophile in the reaction.[4][5][10]

Step 2: Nucleophilic Attack The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of the p-chlorobenzaldehyde molecule. This step forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.[5][11]

Step 3: Protonation The alkoxide intermediate is then protonated by a solvent molecule (e.g., water), yielding a β-hydroxy ketone, the initial aldol addition product.

Step 4: Dehydration Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule). A hydroxide ion removes the remaining acidic α-hydrogen, forming a new enolate. This is followed by the elimination of the hydroxide leaving group from the β-carbon. This elimination step is rapid and essentially irreversible, driven by the formation of a highly stable, conjugated π-system that extends across the aromatic ring and the carbonyl group.[6][10] The final product is the α,β-unsaturated ketone, p-chlorobenzalacetone. The trans isomer is the major product due to its greater thermodynamic stability, which minimizes steric interactions.[6][9]

The following diagram illustrates the complete mechanistic pathway.

Caption: Base-catalyzed mechanism for the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of p-Chlorobenzalacetone

This protocol details a standard laboratory procedure for the synthesis of p-Chlorobenzalacetone. It is essential to conduct a thorough risk assessment and handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Reagent and Equipment Data

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| p-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 1.0 | 2.81 g (0.02 mol) |

| Acetone | C₃H₆O | 58.08 | 1.0 | 1.16 g (1.47 mL, 0.02 mol) |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | - | 1.0 g |

| Ethanol (95%) | C₂H₅OH | - | - | 20 mL |

| Water (Distilled) | H₂O | - | - | 25 mL |

Step-by-Step Methodology

-

Catalyst Preparation: In a 100 mL Erlenmeyer flask, dissolve 1.0 g of sodium hydroxide in 10 mL of distilled water. Once dissolved, add 10 mL of 95% ethanol to this solution. Cool the resulting solution in an ice-water bath for 5-10 minutes.

-

Reactant Mixture: In a separate 50 mL beaker, dissolve 2.81 g of p-chlorobenzaldehyde in 1.47 mL of acetone.

-

Reaction Initiation: While stirring the cooled NaOH-ethanol solution with a magnetic stirrer, add the p-chlorobenzaldehyde-acetone mixture dropwise over a period of 5-10 minutes. A yellow precipitate should begin to form almost immediately.[12]

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for an additional 30 minutes to ensure the reaction goes to completion.[13]

-

Product Isolation (Workup): Cool the reaction mixture in an ice bath for 15-20 minutes to maximize precipitation. Collect the solid crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals on the filter paper with three portions of cold distilled water (15-20 mL each) to remove any residual NaOH and other water-soluble impurities. Continue filtration until the product is as dry as possible.

-

Purification (Recrystallization): Transfer the crude product to a beaker and recrystallize from a minimum volume of hot ethanol or ethyl acetate.[13] Dissolve the solid in the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of the pure product.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them completely. Determine the mass of the final product to calculate the percent yield and characterize it by measuring its melting point. The literature melting point for p-chlorobenzalacetone is approximately 73-76 °C.

Experimental Workflow Diagram

Caption: Workflow for the synthesis, purification, and analysis.

Trustworthiness: Purification and Characterization

The integrity of any synthesis lies in the purity and confirmed identity of the final compound.

-

Purification: Recrystallization is a critical step to remove unreacted starting materials and side products. The principle relies on the higher solubility of the desired compound and impurities in a hot solvent, and the lower solubility of the desired compound in the cold solvent, allowing it to crystallize out in a purer form. The insolubility of p-chlorobenzalacetone in water is exploited during the initial washing step to remove the inorganic base catalyst.[8]

-

Characterization: The identity and purity of the synthesized p-chlorobenzalacetone can be confirmed using several analytical techniques:

-

Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.

-

Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy can be used to confirm the molecular structure.[14] Mass spectrometry can confirm the molecular weight (180.63 g/mol ).[14][15]

-

Conclusion

The Claisen-Schmidt condensation provides an efficient and pedagogically valuable route to synthesizing p-Chlorobenzalacetone. By understanding the underlying mechanism—from the crucial formation of the acetone enolate to the thermodynamically driven dehydration—researchers can appreciate the elegance and control inherent in crossed aldol reactions. The provided protocol represents a reliable method for producing this valuable chalcone, which serves as a foundational building block in various fields of chemical and pharmaceutical research.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Video: Ketones with Nonenolizable Aromatic Aldehydes: Claisen–Schmidt Condensation [jove.com]

- 7. praxilabs.com [praxilabs.com]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Claisen-Schmidt Condensation [cs.gordon.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. orgsyn.org [orgsyn.org]

- 13. ijrpc.com [ijrpc.com]

- 14. 4-Chlorobenzalacetone | C10H9ClO | CID 98183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3-Buten-2-one, 4-(4-chlorophenyl)- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 4-(4-chlorophenyl)but-3-en-2-one in Organic Solvents

Introduction

4-(4-chlorophenyl)but-3-en-2-one is a versatile α,β-unsaturated ketone, belonging to the chalcone family. Chalcones are recognized as important intermediates in organic synthesis and are investigated for a wide range of pharmaceutical applications, including potential anti-inflammatory and anti-cancer properties.[1][2][3] The efficacy of this compound in various applications, from chemical reactions to drug delivery systems, is fundamentally linked to its solubility in different media. This guide provides a comprehensive technical overview of the solubility of 4-(4-chlorophenyl)but-3-en-2-one in organic solvents, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its solubility, expected behavior in various solvent classes, and detailed protocols for empirical determination.

Physicochemical Properties of 4-(4-chlorophenyl)but-3-en-2-one

A foundational understanding of the molecule's physical and chemical properties is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClO | [4][5] |

| Molecular Weight | 180.63 g/mol | [5][6] |

| Melting Point | 55-62 °C | [4][6] |

| Appearance | White to light yellow crystalline powder | [7] |

| SMILES | CC(=O)/C=C/c1ccc(Cl)cc1 | [5][6] |

| InChI Key | UUKRKWJGNHNTRG-NSCUHMNNSA-N | [5][6] |

Part 1: Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[8][9][10] This adage suggests that a solute will dissolve best in a solvent that has a similar polarity. The solubility of an organic compound is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Molecular Structure and Polarity Analysis of 4-(4-chlorophenyl)but-3-en-2-one:

-

Nonpolar Moieties: The chlorophenyl group and the carbon backbone of the butenone chain are largely nonpolar.

-

Polar Moieties: The carbonyl group (C=O) is a significant polar feature, capable of acting as a hydrogen bond acceptor. The chlorine atom, while electronegative, contributes to the overall dipole moment of the molecule.

The presence of both polar and nonpolar regions suggests that 4-(4-chlorophenyl)but-3-en-2-one will exhibit a nuanced solubility profile, likely being soluble in a range of solvents with varying polarities.

Factors Influencing Solubility

-

Polarity: The polarity of the solvent will play the most critical role. Solvents with moderate polarity are expected to be effective.

-

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (protic solvents) may exhibit enhanced solubility.

-

Temperature: The solubility of solids in liquids generally increases with temperature.[11] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid.

Part 2: Expected Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of 4-(4-chlorophenyl)but-3-en-2-one in different classes of organic solvents.

High Expected Solubility

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are of moderate polarity and are not hydrogen bond donors. Studies on similar chalcones have shown good solubility in dichloromethane and chloroform.[1][12] The polar interactions with the carbonyl group and the dispersion forces with the aromatic ring are well-matched.

-

Ketones (e.g., Acetone, Methyl Ethyl Ketone): Acetone is a polar aprotic solvent. Its carbonyl group can interact favorably with the polar parts of the chalcone. The smaller alkyl groups are compatible with the nonpolar regions.

-

Ethers (e.g., Tetrahydrofuran (THF), Diethyl Ether): These are solvents of low to moderate polarity. THF is generally a better solvent for a wider range of organic compounds than diethyl ether due to its slightly higher polarity.

Moderate Expected Solubility

-

Alcohols (e.g., Ethanol, Methanol): These are polar protic solvents. While the hydrogen bonding capability of alcohols can solvate the carbonyl group, the nonpolar aromatic ring may limit high solubility. However, ethanol is commonly used for the recrystallization of chalcones, indicating that solubility is significant, especially at elevated temperatures.[13]

-

Esters (e.g., Ethyl Acetate): Ethyl acetate has moderate polarity and is a hydrogen bond acceptor, making it a potentially effective solvent.

Low Expected Solubility

-

Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity of the carbonyl group in 4-(4-chlorophenyl)but-3-en-2-one will likely lead to poor solubility in highly nonpolar solvents like hexane. The solute-solute interactions would be stronger than the solute-solvent interactions. Toluene, with its aromatic ring, may show slightly better solubility than aliphatic hydrocarbons due to potential π-π stacking interactions.

Part 3: Experimental Determination of Solubility

Since theoretical predictions provide estimations, empirical determination is crucial for obtaining accurate solubility data. The following section details a robust protocol for quantifying the solubility of 4-(4-chlorophenyl)but-3-en-2-one.

Gravimetric Method (Shake-Flask Method)

This is a widely accepted and reliable method for determining equilibrium solubility.[1][12]

Objective: To determine the mass of 4-(4-chlorophenyl)but-3-en-2-one that dissolves in a specific volume of a given solvent at a controlled temperature.

Materials:

-

4-(4-chlorophenyl)but-3-en-2-one (solid)

-

Selected organic solvents (e.g., dichloromethane, ethanol, hexane)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

Protocol:

-

Preparation: Add an excess amount of solid 4-(4-chlorophenyl)but-3-en-2-one to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired solvent into each vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation. This ensures that the dissolution has reached equilibrium.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Attach a syringe filter and dispense the filtered solution into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize the risk of degradation.

-

Mass Determination: Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.

-

Calculation: The solubility is calculated as follows:

Solubility (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of solution collected

Workflow for Experimental Solubility Determination

Caption: Gravimetric solubility determination workflow.

Part 4: Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Example Solubility Data Table

| Solvent | Class | Polarity Index | Solubility at 25°C (g/L) | Observations |

| Hexane | Nonpolar Aliphatic | 0.1 | [Experimental Value] | |

| Toluene | Nonpolar Aromatic | 2.4 | [Experimental Value] | |

| Dichloromethane | Chlorinated | 3.1 | [Experimental Value] | |

| Diethyl Ether | Ether | 2.8 | [Experimental Value] | |

| Tetrahydrofuran | Ether | 4.0 | [Experimental Value] | |

| Ethyl Acetate | Ester | 4.4 | [Experimental Value] | |

| Acetone | Ketone | 5.1 | [Experimental Value] | |

| Ethanol | Alcohol | 4.3 | [Experimental Value] | |

| Methanol | Alcohol | 5.1 | [Experimental Value] |

Advanced Methods: Predictive Modeling

For high-throughput screening and in silico drug development, computational models are increasingly employed to predict solubility.[8][14] These methods, such as Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms, use molecular descriptors to forecast solubility in various solvents.[15][16][17] While these predictive tools are powerful for guiding experimental work, they do not replace the need for empirical validation.[8]

Logical Relationship of Solubility Factors

Caption: Factors influencing the solubility of the target compound.

Conclusion

The solubility of 4-(4-chlorophenyl)but-3-en-2-one in organic solvents is a critical parameter for its application in research and development. A systematic approach that combines theoretical understanding of molecular interactions with rigorous experimental validation is essential for accurately characterizing its solubility profile. This guide provides the foundational knowledge and practical methodologies for researchers to confidently assess and utilize the solubility properties of this important chalcone derivative.

Safety Information

According to GHS hazard statements, 4-(4-chlorophenyl)but-3-en-2-one may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection where necessary, should be used when handling this compound.[6] Always consult the Safety Data Sheet (SDS) before use.

References

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Chalcones: A Solubility study at different temper

- How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.

- (3E)-4-(4-chlorophenyl)-3-buten-2-one. ChemSynthesis.

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Saitama University.

- (PDF) Chalcones: A Solubility Study at Different Temperatures.

- Solubility of organic compounds (video). Khan Academy.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Central Arkansas.

- Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applic

- 4-(4-Chlorophenyl)-3-buten-2-one. Chem-Impex.

- Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. MDPI.

- (PDF) Chalcones: A Physicochemical Study.

- 4-(4-Chlorophenyl)-3-buten-2-one. PubChem.

- 4-(4-Chlorophenyl)-3-buten-2-one 97%. Sigma-Aldrich.

- (3E)-4-(4-Chlorophenyl)-3-buten-2-one. CymitQuimica.

Sources

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. Murray State's Digital Commons - Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applications [digitalcommons.murraystate.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 4-(4-Chlorophenyl)-3-buten-2-one | C10H9ClO | CID 736572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-氯苯亚甲基丙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (3E)-4-(4-Chlorophenyl)-3-buten-2-one | CymitQuimica [cymitquimica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.ws [chem.ws]

- 10. Khan Academy [khanacademy.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 17. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Synthesis, Characterization, and Structural Analysis of 4-Chlorobenzylideneacetone

This guide provides a comprehensive technical overview of 4-Chlorobenzylideneacetone, a chalcone derivative of interest to researchers, scientists, and professionals in drug development. The focus is on the practical aspects of its synthesis, purification, and detailed characterization, including insights into its solid-state structure. While a definitive single-crystal X-ray structure has not been publicly reported, this document consolidates established methodologies and data to provide a robust framework for its study.

Introduction: The Significance of this compound

This compound, systematically named (E)-4-(4-chlorophenyl)but-3-en-2-one, is a member of the chalcone family.[1] Chalcones are α,β-unsaturated ketones that serve as precursors in the biosynthesis of flavonoids and are recognized for their diverse pharmacological activities. The incorporation of a chlorine atom on the phenyl ring of this compound can significantly influence its electronic properties, reactivity, and biological interactions, making it a valuable scaffold in medicinal chemistry and materials science.

Molecular Structure and Properties:

| Property | Value | Reference |

| Chemical Formula | C₁₀H₉ClO | [1][2] |

| Molecular Weight | 180.63 g/mol | [1][2] |

| IUPAC Name | (E)-4-(4-chlorophenyl)but-3-en-2-one | [1] |

| CAS Number | 3160-40-5 | [3][4] |

| Appearance | White to light yellow crystalline solid | [5] |

| Melting Point | 55-60 °C | [4] |

Synthesis and Crystallization: A Practical Approach

The primary route for the synthesis of this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde (4-chlorobenzaldehyde) and a ketone (acetone).[6] The choice of base and solvent system is critical for optimizing the reaction yield and purity of the product.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-Chlorobenzaldehyde

-

Acetone

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in ethanol.

-

Addition of Ketone: To the stirred solution, add acetone (at least 0.5 equivalents, as acetone has two reactive alpha-hydrogens). An excess of acetone can be used to favor the formation of the mono-condensed product.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (10-20%) to the reaction mixture while maintaining the temperature between 20-25°C. The use of an ice bath may be necessary to control the exothermic reaction.

-

Reaction Monitoring: Continue stirring the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.

-

Product Isolation: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

-

Filtration and Washing: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any residual base.

-

Drying: Dry the crude this compound in a desiccator or a vacuum oven at a low temperature.

Crystallization for Purification and Single Crystal Growth

Recrystallization is a crucial step for obtaining high-purity this compound suitable for analytical characterization and, potentially, for growing single crystals for X-ray diffraction.

Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of chalcones. Other solvent systems, such as ethanol/water mixtures, can also be explored to optimize crystal quality.

Protocol for Recrystallization:

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-